An In-depth Technical Guide to (4-Bromobenzyl)(methyl)sulfane: Synthesis, Properties, and Reactivity
An In-depth Technical Guide to (4-Bromobenzyl)(methyl)sulfane: Synthesis, Properties, and Reactivity
Abstract
(4-Bromobenzyl)(methyl)sulfane is a versatile bifunctional organic molecule that serves as a valuable building block in contemporary chemical synthesis. Its unique structure, featuring both a reactive benzyl bromide moiety and a nucleophilic methyl thioether, allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of the chemical properties, synthesis, spectroscopic characterization, and key reactions of (4-Bromobenzyl)(methyl)sulfane. Detailed experimental protocols for its synthesis and representative applications in cross-coupling and oxidation reactions are presented, offering researchers, scientists, and drug development professionals a practical resource for leveraging this compound in their work. The guide also addresses the toxicological profile and safe handling procedures, ensuring a holistic understanding of this important chemical intermediate.
Introduction
In the landscape of modern organic synthesis, the demand for versatile and selectively reactive building blocks is ever-present. (4-Bromobenzyl)(methyl)sulfane, also known as 4-bromobenzyl methyl sulfide, has emerged as a significant intermediate, particularly in the synthesis of pharmaceuticals and agrochemicals.[1] The presence of a bromo-substituted aromatic ring and a methylsulfanylmethyl group provides two distinct reactive centers. The aryl bromide functionality is amenable to a wide array of palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. Concurrently, the thioether moiety can undergo oxidation to form sulfoxides and sulfones, which are important pharmacophores in many drug molecules.[2] This dual reactivity, coupled with its relative stability, makes (4-Bromobenzyl)(methyl)sulfane a strategic choice for the construction of complex molecular architectures.
This technical guide aims to provide an in-depth exploration of the chemical properties and synthetic utility of (4-Bromobenzyl)(methyl)sulfane. By consolidating available data and providing detailed experimental procedures, we endeavor to equip researchers with the knowledge necessary to effectively utilize this compound in their synthetic endeavors.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of (4-Bromobenzyl)(methyl)sulfane are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | 1-bromo-4-[(methylsulfanyl)methyl]benzene | [3] |
| Synonyms | 4-Bromobenzyl methyl sulfide, Methyl 4-bromobenzyl sulfide | [3] |
| CAS Number | 15733-07-0 | [4] |
| Molecular Formula | C₈H₉BrS | [2] |
| Molecular Weight | 217.13 g/mol | [2] |
| Appearance | Colorless oil | [5] |
| Boiling Point | 263.6 ± 15.0 °C (Predicted) | [2] |
| Density | 1.424 ± 0.06 g/cm³ (Predicted) | [2] |
| Storage | Room temperature | [2] |
Synthesis
The most common and efficient synthesis of (4-Bromobenzyl)(methyl)sulfane involves the nucleophilic substitution of 4-bromobenzyl bromide with sodium thiomethoxide. This reaction is straightforward and typically proceeds in high yield.
Synthetic Workflow
Caption: Synthetic workflow for (4-Bromobenzyl)(methyl)sulfane.
Detailed Experimental Protocol
The following protocol is adapted from established literature procedures.[5]
Materials:
-
4-Bromobenzyl bromide
-
Sodium thiomethoxide
-
Ethanol (anhydrous)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate
-
Silica gel (for column chromatography)
-
Ethyl acetate
-
Petroleum ether
Procedure:
-
To a solution of 4-bromobenzyl bromide in anhydrous ethanol, add sodium thiomethoxide portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the ethanol.
-
Partition the residue between diethyl ether and water.
-
Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and petroleum ether (e.g., 1:20 v/v) as the eluent to afford (4-Bromobenzyl)(methyl)sulfane as a colorless oil. A reported yield for a similar procedure is 77%.[5]
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy
The proton NMR spectrum is expected to exhibit three distinct signals:
-
Aromatic Protons: Two doublets in the aromatic region (δ 7.0-7.5 ppm), characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the bromine atom will appear as a doublet, and the protons ortho to the benzyl group will appear as another doublet.
-
Benzylic Protons: A singlet at approximately δ 3.6-3.8 ppm, corresponding to the two protons of the methylene group (–CH₂–S–).
-
Methyl Protons: A singlet at approximately δ 2.0-2.2 ppm, corresponding to the three protons of the methyl group (–S–CH₃).
For comparison, the benzylic protons of 4-methylbenzyl bromide appear at δ 4.45 ppm,[6] and the methyl protons of methyl 4-bromobenzoate appear at δ 3.92 ppm.[7] The upfield shift of the benzylic protons in the target molecule is expected due to the lower electronegativity of sulfur compared to bromine.
¹³C NMR Spectroscopy
The carbon NMR spectrum is predicted to show the following signals:
-
Aromatic Carbons: Four signals in the aromatic region (δ 120-140 ppm). This includes the ipso-carbon attached to the bromine (expected around δ 121 ppm), the ipso-carbon attached to the benzyl group (expected around δ 138 ppm), and the two sets of CH carbons. For comparison, the aromatic carbons of 4-bromobenzyl bromide appear at δ 121.7, 130.9, 131.6, and 137.2 ppm.[8]
-
Benzylic Carbon: A signal around δ 36-40 ppm for the methylene carbon (–CH₂–S–).
-
Methyl Carbon: A signal around δ 15-20 ppm for the methyl carbon (–S–CH₃).
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by the following absorption bands:
-
C-H stretching (aromatic): ~3000-3100 cm⁻¹
-
C-H stretching (aliphatic): ~2850-3000 cm⁻¹
-
C=C stretching (aromatic): ~1600, 1490 cm⁻¹
-
C-Br stretching: ~1070 cm⁻¹
-
C-S stretching: ~600-800 cm⁻¹
Mass Spectrometry
The mass spectrum is expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom. The fragmentation pattern would likely involve the loss of a methyl radical (•CH₃), a thiomethyl radical (•SCH₃), and cleavage at the benzylic position.
Chemical Reactivity and Synthetic Applications
(4-Bromobenzyl)(methyl)sulfane is a valuable substrate for a variety of organic transformations, primarily leveraging the reactivity of the aryl bromide and the thioether functionalities.
Palladium-Catalyzed Cross-Coupling Reactions
The aryl bromide moiety is an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.
This reaction enables the formation of a new carbon-carbon bond by coupling the aryl bromide with an organoboron compound.
Caption: Suzuki-Miyaura coupling of (4-Bromobenzyl)(methyl)sulfane.
Exemplary Protocol:
-
In a flame-dried Schlenk flask, combine (4-Bromobenzyl)(methyl)sulfane (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (3-5 mol%), and a base like potassium carbonate (2.0 eq).[9]
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add a degassed solvent system, such as a mixture of dimethoxyethane and water.[9]
-
Heat the reaction mixture to a suitable temperature (e.g., 80-100 °C) and stir until the starting material is consumed (monitor by TLC).
-
After cooling to room temperature, perform an aqueous workup and extract the product with an organic solvent.
-
Purify the product by column chromatography.
The Suzuki-Miyaura reaction offers a powerful method for the synthesis of biaryl methanes and related structures, which are prevalent in medicinal chemistry.[10]
This reaction facilitates the formation of a carbon-nitrogen bond between the aryl bromide and a primary or secondary amine.
Exemplary Protocol:
-
In a glovebox or under an inert atmosphere, charge a reaction vessel with a palladium precatalyst, a suitable phosphine ligand, and a strong base such as sodium tert-butoxide.[11]
-
Add (4-Bromobenzyl)(methyl)sulfane (1.0 eq) and the desired amine (1.2 eq) dissolved in an anhydrous, deoxygenated solvent (e.g., toluene or dioxane).
-
Seal the vessel and heat the reaction mixture to an appropriate temperature (typically 80-110 °C).[11]
-
Monitor the reaction for completion by TLC or GC-MS.
-
Upon completion, cool the reaction, quench with water, and extract the product.
-
Purify by column chromatography.
The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for the preparation of arylamines, which are key components of many pharmaceuticals.[12]
Oxidation of the Thioether
The methyl thioether group can be selectively oxidized to the corresponding sulfoxide or sulfone, which are important functional groups in various bioactive molecules.
Caption: Oxidation of (4-Bromobenzyl)(methyl)sulfane.
Exemplary Protocol for Sulfoxide Formation: [13]
-
Dissolve (4-Bromobenzyl)(methyl)sulfane in glacial acetic acid.
-
Slowly add a controlled amount of hydrogen peroxide (30% aqueous solution) to the reaction mixture at room temperature.
-
Stir the mixture and monitor the reaction by TLC to ensure selective formation of the sulfoxide and avoid over-oxidation to the sulfone.
-
Once the reaction is complete, neutralize the solution with an aqueous base (e.g., NaOH solution).
-
Extract the product with an organic solvent, dry the organic layer, and concentrate to obtain the sulfoxide.
Exemplary Protocol for Sulfone Formation: [14]
-
Dissolve (4-Bromobenzyl)(methyl)sulfane in a suitable solvent such as dichloromethane.
-
Add an excess of a strong oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) or Oxone®, to the solution.
-
Stir the reaction at room temperature until the oxidation is complete (monitor by TLC).
-
Quench the reaction and perform an appropriate workup to isolate the sulfone.
The ability to selectively oxidize the thioether provides access to a wider range of derivatives with potentially enhanced biological activities.
Potential Applications in Drug Discovery and Materials Science
The structural motifs accessible from (4-Bromobenzyl)(methyl)sulfane are of significant interest in drug discovery and materials science. Thioethers and their oxidized derivatives, sulfoxides and sulfones, are present in numerous pharmaceuticals, exhibiting a broad spectrum of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[15] The biaryl structures synthesized via Suzuki-Miyaura coupling are also prevalent in many drug candidates.
Furthermore, sulfur-containing compounds are utilized in the development of functional materials, such as ligands for catalysis and components of organic electronics. The versatility of (4-Bromobenzyl)(methyl)sulfane makes it a valuable starting material for the synthesis of novel compounds for screening in these and other applications.
Toxicology and Safe Handling
A comprehensive understanding of the toxicological profile and the implementation of appropriate safety measures are paramount when working with any chemical substance.
Toxicological Profile
-
Organobromine Compounds: Many organobromine compounds are known to be toxic and can act as alkylating agents.[16] Some are considered persistent organic pollutants and may have disruptive effects on hormonal systems.[16]
-
Benzyl Sulfides: Benzyl sulfides may cause irritation to the skin, eyes, and respiratory tract.[17] While generally of lower acute toxicity, prolonged or repeated exposure should be avoided.[18]
Given its structure, (4-Bromobenzyl)(methyl)sulfane should be handled as a potentially hazardous substance. It is advisable to assume it may be an irritant and a potential alkylating agent.
Safe Handling and Personal Protective Equipment (PPE)
Adherence to standard laboratory safety protocols is essential when handling (4-Bromobenzyl)(methyl)sulfane.
-
Engineering Controls: All manipulations should be carried out in a well-ventilated fume hood to minimize inhalation exposure.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield should be worn at all times.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) are mandatory. Gloves should be inspected before use and changed frequently.
-
Skin and Body Protection: A laboratory coat should be worn, and exposed skin should be minimized.
-
-
Spill and Waste Disposal: In case of a spill, the area should be evacuated, and the spill should be cleaned up by trained personnel wearing appropriate PPE. All waste containing (4-Bromobenzyl)(methyl)sulfane should be disposed of as hazardous chemical waste in accordance with local regulations.
By following these guidelines, the risks associated with handling (4-Bromobenzyl)(methyl)sulfane can be effectively managed.
Conclusion
(4-Bromobenzyl)(methyl)sulfane is a highly useful and versatile building block in organic synthesis. Its dual reactivity allows for sequential or orthogonal functionalization, providing access to a wide array of complex molecules. This guide has provided a detailed overview of its chemical properties, a reliable synthetic protocol, predicted spectroscopic data, and key synthetic transformations. By understanding the reactivity and handling requirements of this compound, researchers can confidently incorporate it into their synthetic strategies for the development of new pharmaceuticals, agrochemicals, and functional materials.
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